An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Crosslinker for Copper-Free Click Chemistry
An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Crosslinker for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG10-DBCO is a high-purity, homobifunctional crosslinking reagent that plays a pivotal role in the field of bioconjugation and drug development. This molecule features two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO moieties enable covalent bond formation with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). As a "copper-free" click chemistry reaction, SPAAC is bioorthogonal, proceeding with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[][2]
The hydrophilic PEG10 spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[3][4] These properties make DBCO-PEG10-DBCO an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, the study of protein-protein interactions, and the functionalization of surfaces and nanoparticles.[5][6][7]
Core Properties and Quantitative Data
The physicochemical properties of DBCO-PEG10-DBCO are critical for its effective use in experimental design. The following tables summarize key quantitative data for DBCO-PEG10-DBCO and related structures for comparison.
Table 1: Physicochemical Properties of DBCO-PEG10-DBCO
| Property | Value | Reference(s) |
| Molecular Weight | 1075.3 g/mol | [8][9][10] |
| Molecular Formula | C60H74N4O14 | [9][11] |
| Purity | ≥95% to ≥98% | [8][9][10] |
| Appearance | White to off-white solid or viscous liquid | [12] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [13][14] |
| Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. | [14] |
Table 2: Comparison of DBCO-PEG-DBCO Linkers with Varying PEG Lengths
| Product Name | Molecular Weight ( g/mol ) | Purity |
| DBCO-PEG4-DBCO | 810.93 | ≥98% |
| DBCO-PEG10-DBCO | 1075.3 | ≥98% |
| DBCO-PEG12-DBCO | 1163.4 | ≥95% |
| DBCO-PEG13-DBCO | 1207.4 | ≥98% |
Data compiled from various supplier technical data sheets.[5][8][10]
Synthesis and Mechanism of Action
The synthesis of DBCO-PEG10-DBCO involves the functionalization of both ends of a PEG10 diol with a DBCO moiety. This is typically achieved through a multi-step process that ensures the high purity and reactivity of the final product.
The mechanism of action of DBCO-PEG10-DBCO relies on the principles of SPAAC. The DBCO group, a strained cyclooctyne, readily reacts with an azide (B81097) group in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.[]
Caption: Simplified workflow for the synthesis of DBCO-PEG10-DBCO.
Experimental Protocols
The following are detailed methodologies for key experiments involving DBCO-PEG10-DBCO.
Protocol 1: General Crosslinking of Two Azide-Containing Proteins (Protein A and Protein B)
This protocol describes a general workflow for crosslinking two different proteins that have been functionalized with azide groups.
Materials:
-
DBCO-PEG10-DBCO
-
Azide-functionalized Protein A (in amine- and azide-free buffer, e.g., PBS pH 7.4)
-
Azide-functionalized Protein B (in amine- and azide-free buffer, e.g., PBS pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate the DBCO-PEG10-DBCO vial to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-PEG10-DBCO in anhydrous DMSO.
-
-
Reaction Setup (Sequential Conjugation):
-
Step 1: Reaction with Protein A
-
In a microcentrifuge tube, combine the azide-functionalized Protein A with the DBCO-PEG10-DBCO stock solution. A 5- to 10-fold molar excess of the DBCO linker over Protein A is recommended to favor the formation of the mono-conjugated intermediate.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Step 2: Purification of the Intermediate
-
Remove the excess, unreacted DBCO-PEG10-DBCO using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the formation of Protein B homodimers in the next step.
-
-
Step 3: Reaction with Protein B
-
-
Analysis and Purification:
-
The final conjugate can be analyzed by SDS-PAGE to confirm the formation of the crosslinked product (a higher molecular weight band).
-
Purify the final crosslinked product from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the proteins.
-
Caption: Experimental workflow for protein crosslinking using DBCO-PEG10-DBCO.
Protocol 2: Formation of an Antibody-Drug Conjugate (ADC) Mimic
This protocol outlines the creation of a model ADC by linking two molecules of an azide-functionalized small molecule drug to an antibody.
Materials:
-
Antibody of interest
-
Azide-functionalized small molecule drug
-
DBCO-PEG10-DBCO
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an appropriate buffer at a concentration of 1-10 mg/mL.
-
-
Reaction Setup (One-Pot Conjugation):
-
Prepare a 10 mM stock solution of DBCO-PEG10-DBCO in anhydrous DMSO.
-
In a single reaction vessel, combine the antibody, the DBCO-PEG10-DBCO stock solution (e.g., 5-fold molar excess over the antibody), and the azide-functionalized small molecule drug (e.g., 20-fold molar excess over the antibody).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[15][16]
-
-
Purification and Characterization:
-
Remove excess DBCO-PEG10-DBCO and the unreacted small molecule drug using desalting columns or dialysis.
-
Characterize the resulting ADC mimic using techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Applications in Signaling Pathways and Drug Development
DBCO-PEG10-DBCO is particularly valuable for applications where precise spacing and biocompatible conjugation are required.
Studying Protein-Protein Interactions in Signaling Pathways
In cellular signaling, the spatial arrangement of proteins within a complex is crucial for function. DBCO-PEG10-DBCO can be used to "trap" transient or weak protein-protein interactions for subsequent analysis. By introducing azide functionalities into two target proteins through genetic code expansion or chemical modification, DBCO-PEG10-DBCO can be used to covalently link them in their native cellular environment. This allows for the identification of interaction partners and the study of the stoichiometry of protein complexes.
Development of Antibody-Drug Conjugates (ADCs) and PROTACs
In the context of ADCs, DBCO-PEG10-DBCO can be used to link cytotoxic drugs to an antibody, targeting the drug to cancer cells.[5] The bifunctional nature of the linker allows for the attachment of two drug molecules per linker, potentially increasing the drug-to-antibody ratio.
For Proteolysis Targeting Chimeras (PROTACs), DBCO-PEG10-DBCO can serve as the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[17]
Caption: Logical diagram of ADC formation using DBCO-PEG10-DBCO.
Conclusion
DBCO-PEG10-DBCO is a versatile and powerful tool for researchers in the life sciences and drug development. Its homobifunctional nature, combined with the biocompatibility and efficiency of copper-free click chemistry, enables the precise and stable crosslinking of azide-modified molecules. The inclusion of a hydrophilic PEG10 spacer further enhances its utility by improving solubility and reducing steric effects. From elucidating protein interactions in complex signaling pathways to constructing next-generation therapeutics like ADCs and PROTACs, DBCO-PEG10-DBCO offers a reliable and effective solution for advanced bioconjugation challenges.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DBCO-PEG-DBCO, Bifunctional PEG Derivative - Biopharma PEG [biochempeg.com]
- 7. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 11. DBCO-PEG10-DBCO D597054 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 12. interchim.fr [interchim.fr]
- 13. creativepegworks.com [creativepegworks.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
